IT1t dihydrochloride

Catalog No.
S004905
CAS No.
M.F
C21H36Cl2N4S2
M. Wt
479.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IT1t dihydrochloride

Product Name

IT1t dihydrochloride

IUPAC Name

(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate;dihydrochloride

Molecular Formula

C21H36Cl2N4S2

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H

InChI Key

HFXJOXOIINQOEB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

IT1t; IT1t dihydrochloride

Canonical SMILES

CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl

The exact mass of the compound IT1t dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IT1t dihydrochloride is a highly potent, orally bioavailable isothiourea derivative that functions as a selective antagonist of the chemokine receptor CXCR4 [1]. By competitively inhibiting the binding of the endogenous ligand CXCL12, it modulates downstream signaling pathways critical to immune cell trafficking, tumor metastasis, and viral entry[1]. In scientific procurement and assay design, the dihydrochloride salt is strongly prioritized over the free base due to its superior aqueous solubility, which facilitates high-concentration stock preparation without the need for organic co-solvents. Furthermore, its unique binding mode within the CXCR4 minor pocket confers distinct mechanistic properties, making it an essential tool compound for advanced receptor pharmacology and a reliable scaffold for fluorescent probe synthesis [1].

Substituting IT1t dihydrochloride with the standard CXCR4 antagonist AMD3100 (Plerixafor) fundamentally alters experimental outcomes in receptor structural studies, as AMD3100 fails to disrupt constitutive CXCR4 oligomers [1]. Furthermore, AMD3100 exhibits significantly lower binding affinity and lacks optimal structural tethering sites for robust fluorophore conjugation [2]. Attempting to substitute the dihydrochloride salt with the IT1t free base introduces severe processability bottlenecks; the free base's poor aqueous solubility necessitates the use of DMSO or complex lipid vehicles, which can induce solvent toxicity artifacts in sensitive cell-based assays and complicate in vivo formulation workflows .

Aqueous Solubility Advantage Over Free Base

The dihydrochloride salt of IT1t achieves exceptional aqueous solubility, reaching approximately 48 mg/mL (~100 mM) in pure water . In stark contrast, the IT1t free base is poorly soluble in aqueous media and strictly requires DMSO or complex excipients to achieve workable concentrations . This quantitative difference in hydrophilicity allows researchers to prepare high-concentration master stocks of the dihydrochloride salt entirely free of organic solvents, preventing DMSO-induced cytotoxicity or off-target membrane effects in sensitive live-cell assays .

Evidence DimensionMaximum aqueous solubility
Target Compound Data~48 mg/mL (100 mM) in water
Comparator Or BaselineIT1t free base (Negligible aqueous solubility; requires DMSO/organic co-solvents)
Quantified Difference>100 mM aqueous solubility vs. requiring organic solvents
ConditionsStandard laboratory stock preparation at room temperature

Procuring the dihydrochloride salt eliminates the need for organic co-solvents in biological assays, reducing the risk of solvent-induced experimental artifacts.

Superior CXCR4 Binding Affinity vs. AMD3100

IT1t dihydrochloride demonstrates significantly higher potency in blocking the CXCL12/CXCR4 interaction compared to the clinical benchmark AMD3100[1]. In standard calcium mobilization and competitive binding assays, IT1t exhibits an IC50 of 1.1 to 2.1 nM [1]. Under similar assay conditions, AMD3100 typically yields an IC50 of approximately 44 nM [1]. This 20- to 40-fold increase in potency allows for the use of substantially lower compound concentrations in functional assays, thereby minimizing the risk of off-target effects and improving the signal-to-noise ratio in high-throughput screening environments [1].

Evidence DimensionCXCL12/CXCR4 interaction inhibition (IC50)
Target Compound Data1.1 - 2.1 nM
Comparator Or BaselineAMD3100 (IC50 ~44 nM)
Quantified Difference20- to 40-fold higher potency for IT1t
ConditionsCalcium mobilization and competitive receptor binding assays

The higher potency of IT1t allows researchers to use lower dosing regimens, reducing off-target toxicity in complex biological models.

Selective Disruption of CXCR4 Oligomers

A critical mechanistic differentiator for IT1t is its ability to rapidly and reversibly disrupt CXCR4 oligomeric structures[1]. When applied to cells expressing CXCR4, IT1t binds to the minor pocket and induces receptor monomerization [1]. In contrast, the standard antagonist AMD3100 fails to alter the oligomeric complexity of the receptor, even at concentrations up to 10 µM [1]. This unique inverse-agonistic property makes IT1t an indispensable procurement choice for structural biologists and pharmacologists specifically aiming to isolate monomeric CXCR4 behavior or to study the pathological role of receptor dimerization in lymphoid neoplasms [1].

Evidence DimensionDisruption of CXCR4 oligomeric structure
Target Compound DataRapidly promotes receptor monomerization
Comparator Or BaselineAMD3100 (No significant effect on oligomerization at ≤10 µM)
Quantified DifferenceComplete mechanistic divergence in oligomer control
ConditionsLive-cell bioluminescence resonance energy transfer (BRET) and native-PAGE assays

IT1t is strictly required over AMD3100 for any assay or therapeutic model that depends on the dissociation of CXCR4 homodimers.

Optimal Precursor Scaffold for Fluorescent Probe Synthesis

IT1t serves as a highly efficient structural scaffold for the synthesis of custom CXCR4 fluorescent ligands [1]. Its molecular architecture permits the tethering of bulky amino-reactive dyes (such as BODIPY or sulfo-Cy5) to its cyclohexane ring with minimal disruption to receptor binding [1]. Fluorescent conjugates derived from the IT1t scaffold retain single-digit to low double-digit nanomolar affinity, with pKD values ranging from 6.45 to 7.07 [1]. AMD3100 lacks equivalent optimal tethering sites that preserve such high affinity upon bulky fluorophore conjugation, making IT1t the preferred precursor for chemical biology laboratories developing novel NanoBRET or confocal imaging tools [1].

Evidence DimensionReceptor affinity retention post-fluorophore conjugation
Target Compound DataRetains high affinity (pKD 6.45–7.07) when conjugated to bulky dyes
Comparator Or BaselineAMD3100 (Suboptimal scaffold for bulky dye conjugation without affinity loss)
Quantified DifferenceIT1t derivatives maintain nanomolar target engagement post-modification
ConditionsNanoBRET saturation binding experiments using NLuc-CXCR4

Chemical biology labs should procure IT1t as the baseline precursor for synthesizing high-affinity fluorescent CXCR4 imaging agents.

Structural Biology and Receptor Dimerization Assays

Because IT1t uniquely disrupts CXCR4 oligomeric complexes (unlike AMD3100), it is the mandatory tool compound for structural biology workflows and BRET assays designed to isolate monomeric receptor signaling or investigate the pathological role of CXCR4 dimerization in cancer models[1].

Synthesis of Custom Fluorescent Ligands

The IT1t scaffold's ability to retain nanomolar affinity after conjugation to bulky fluorophores makes it the optimal procurement choice for chemical biology laboratories synthesizing novel NanoBRET tracers, confocal microscopy probes, or flow cytometry reagents for CXCR4 tracking [2].

High-Throughput Screening (HTS) in Aqueous Media

The exceptional aqueous solubility of the dihydrochloride salt (>100 mM in water) makes it ideal for automated high-throughput screening platforms and sensitive live-cell assays where organic solvents like DMSO must be strictly avoided to prevent baseline cytotoxicity .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

478.1758449 Da

Monoisotopic Mass

478.1758449 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Våbenø J, Haug BE, Rosenkilde MM. Progress toward rationally designed small-molecule peptide and peptidomimetic CXCR4 antagonists. Future Med Chem. 2015;7(10):1261-83. doi: 10.4155/fmc.15.64. PubMed PMID: 26144264.
2: Das D, Maeda K, Hayashi Y, Gavande N, Desai DV, Chang SB, Ghosh AK, Mitsuya H. Insights into the mechanism of inhibition of CXCR4: identification of Piperidinylethanamine analogs as anti-HIV-1 inhibitors. Antimicrob Agents Chemother. 2015 Apr;59(4):1895-904. doi: 10.1128/AAC.04654-14. Epub 2015 Jan 12. PubMed PMID: 25583709; PubMed Central PMCID: PMC4356787.
3: Cox BD, Prosser AR, Katzman BM, Alcaraz AA, Liotta DC, Wilson LJ, Snyder JP. Anti-HIV small-molecule binding in the peptide subpocket of the CXCR4:CVX15 crystal structure. Chembiochem. 2014 Jul 21;15(11):1614-20. doi: 10.1002/cbic.201402056. Epub 2014 Jul 2. PubMed PMID: 24990206.
4: Zhang C, Du C, Feng Z, Zhu J, Li Y. Hologram quantitative structure activity relationship, docking, and molecular dynamics studies of inhibitors for CXCR4. Chem Biol Drug Des. 2015 Feb;85(2):119-36. doi: 10.1111/cbdd.12377. Epub 2014 Jul 10. PubMed PMID: 24923360.
5: Yoshikawa Y, Oishi S, Kubo T, Tanahara N, Fujii N, Furuya T. Optimized method of G-protein-coupled receptor homology modeling: its application to the discovery of novel CXCR7 ligands. J Med Chem. 2013 Jun 13;56(11):4236-51. doi: 10.1021/jm400307y. Epub 2013 May 29. PubMed PMID: 23656360.
6: Bhattacharya S, Lam AR, Li H, Balaraman G, Niesen MJ, Vaidehi N. Critical analysis of the successes and failures of homology models of G protein-coupled receptors. Proteins. 2013 May;81(5):729-39. doi: 10.1002/prot.24195. Epub 2013 Feb 14. PubMed PMID: 23042299; PubMed Central PMCID: PMC3785289.
7: Rodríguez D, Gutiérrez-de-Terán H. Characterization of the homodimerization interface and functional hotspots of the CXCR4 chemokine receptor. Proteins. 2012 Aug;80(8):1919-28. doi: 10.1002/prot.24099. Epub 2012 May 25. PubMed PMID: 22513895.
8: Wu B, Chien EY, Mol CD, Fenalti G, Liu W, Katritch V, Abagyan R, Brooun A, Wells P, Bi FC, Hamel DJ, Kuhn P, Handel TM, Cherezov V, Stevens RC. Structures of the CXCR4 chemokine GPCR with small-molecule and cyclic peptide antagonists. Science. 2010 Nov 19;330(6007):1066-71. doi: 10.1126/science.1194396. Epub 2010 Oct 7. PubMed PMID: 20929726; PubMed Central PMCID: PMC3074590.

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